Diosmetin 5,7-Diglucuronide
Description
Properties
Molecular Formula |
C₂₈H₂₈O₁₈ |
|---|---|
Molecular Weight |
652.51 |
Synonyms |
(2S,2’S,3S,3’S,4S,4’S,5R,5’R,6S,6’S)-6,6’-((2-(3-Hydroxy-4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl)bis(oxy))bis(3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid) |
Origin of Product |
United States |
Origin and Biotransformation Pathways of Diosmetin 5,7 Diglucuronide
Precursor Compounds and Their Natural Occurrence
The journey to Diosmetin (B1670712) 5,7-diglucuronide begins with its primary precursor, diosmin (B1670713), and the biosynthesis of its aglycone form, diosmetin, from other flavonoids.
Diosmin, a flavone (B191248) glycoside, is the principal precursor to diosmetin and its glucuronidated metabolites. nih.gov It was first isolated in 1925 from the figwort plant (Scrophularia nodosa L.). frontiersin.orgnih.gov Today, it is widely recognized as a constituent of various citrus fruits. nih.govfrontiersin.org While present in species such as Citrus limon, C. aurantium L., and C. sinensis Osbeck, its concentration is often lower than that of another flavonoid, hesperidin, which can be chemically converted to diosmin. frontiersin.orgnih.gov Immature citrus fruits tend to have higher concentrations of diosmin. frontiersin.orgnih.gov
Below is a table summarizing the natural occurrence of diosmin:
| Natural Source | Plant Species |
|---|---|
| Citrus Fruits | Citrus spp. (e.g., lemon, orange) |
The aglycone of diosmin, diosmetin, is biosynthetically derived from the flavonoid luteolin. frontiersin.orgnih.gov This conversion involves a crucial enzymatic step: the 4'-O-methylation of luteolin. frontiersin.orgnih.gov This reaction is catalyzed by a flavonoid 4'-O-methyltransferase enzyme. frontiersin.orgnih.gov Luteolin itself is synthesized through the well-established phenylpropanoid and flavonoid biosynthetic pathways in plants. frontiersin.orgnih.gov
Enzymatic Glucuronidation Processes Leading to Diosmetin Diglucuronides
Following the ingestion of diosmin, a series of enzymatic processes, primarily occurring in the gut and liver, lead to the formation of diosmetin diglucuronides.
Upon oral administration, diosmin is not directly absorbed in the gastrointestinal tract due to its glycosidic linkage. nih.govsemanticscholar.org The initial and critical step in its metabolism is the hydrolysis of the rutinose sugar moiety by enzymes produced by the gut microbiota. mdpi.commdpi.comresearchgate.net Intestinal microbial enzymes, such as α-glucosidase and β-glucosidase, cleave this sugar, releasing the aglycone, diosmetin. mdpi.comresearchgate.net This conversion is essential for the subsequent absorption of diosmetin into the systemic circulation. nih.govnih.govmdpi.com
Once absorbed, diosmetin undergoes extensive phase II metabolism, primarily in the liver, where it is conjugated with glucuronic acid. This process, known as glucuronidation, is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs) located in the hepatic microsomes. nih.govnih.govresearchgate.net Studies have identified that specific UGT isoforms, namely UGT1A1, UGT1A6, and UGT1A9, are the main contributors to the regioselective glucuronidation of diosmetin. nih.gov This regioselectivity means that the glucuronic acid moieties are attached to specific hydroxyl groups on the diosmetin molecule. nih.gov
The following table details the primary UGT enzymes involved in diosmetin glucuronidation:
| Enzyme Family | Specific Isoforms Involved | Location |
|---|
The glucuronidation of diosmetin results in the formation of several metabolites, including monoglucuronides and diglucuronides. nih.gov Research has identified diosmetin 3'-O-glucuronide and diosmetin 7-O-glucuronide as key monoglucuronide intermediates. nih.govnih.govresearchgate.net Of these, diosmetin-3-O-glucuronide has been confirmed as the major circulating metabolite of diosmin in human plasma and urine. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net The formation of these monoglucuronides is a precursor step to the formation of diglucuronidated forms, such as diosmetin 5,7-diglucuronide, through further enzymatic action.
Subsequent Esterification to Diglucuronide Forms (e.g., Diosmetin 3,7-O-Diglucuronide)
Following the initial formation of monoglucuronide conjugates, a subsequent esterification can occur, leading to the creation of diglucuronide forms. In humans, it has been reported that diosmetin is first metabolized to diosmetin-3-O-glucuronide, which is then further esterified to form Diosmetin 3,7-O-Diglucuronide. mdpi.comresearchgate.net However, this diglucuronide metabolite is found at very low levels in circulation, accounting for only a small fraction of the total diosmetin glucuronides. nih.gov
In animal studies, the metabolic pathway can differ. Research in rats identified four distinct glucuronides in the blood after oral administration of diosmetin. researchgate.net The two major metabolites characterized were diosmetin-3'-glucuronide and a diglucuronide form, diosmetin-7,3'-diglucuronide. researchgate.net This indicates that the specific positioning of the glucuronic acid moieties can be species-dependent.
Below is a summary of the identified diosmetin glucuronide metabolites based on research findings.
| Metabolite Name | Type | Position of Glucuronidation | Species Identified In | Notes |
|---|---|---|---|---|
| Diosmetin-3-O-glucuronide | Monoglucuronide | 3-O | Humans | Major circulating metabolite researchgate.netnih.gov |
| Diosmetin-7-O-glucuronide | Monoglucuronide | 7-O | Humans | Potential metabolite nih.gov |
| Diosmetin-3'-glucuronide | Monoglucuronide | 3'-O | Rats | Major metabolite identified researchgate.net |
| Diosmetin 3,7-O-Diglucuronide | Diglucuronide | 3-O, 7-O | Humans | Formed from 3-O-glucuronide; detected at very low levels nih.govresearchgate.net |
| Diosmetin-7,3'-diglucuronide | Diglucuronide | 7-O, 3'-O | Rats | Major metabolite identified researchgate.net |
Microbial Transformation and Glycosylation Pathways
The formation of diosmetin diglucuronides is a multi-stage process involving both microbial and mammalian pathways.
Microbial Transformation: The indispensable first step is the transformation of diosmin within the intestine. Enzymes secreted by the gut microbiome are responsible for hydrolyzing the glycosidic bond of diosmin, which releases the aglycone diosmetin. mdpi.comnih.gov This deglycosylation is essential, as the aglycone form is what allows for absorption through the intestinal wall into the bloodstream. mdpi.com
Glycosylation (Glucuronidation) Pathways: After absorption, the glycosylation of diosmetin occurs within the body, primarily in the liver. researchgate.netfrontiersin.org This is not microbial but a mammalian detoxification process. The specific reaction is glucuronidation, catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netfrontiersin.org These enzymes facilitate the transfer of a glucuronic acid moiety from the activated donor molecule, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the diosmetin molecule. This conjugation increases the water solubility of diosmetin, aiding in its circulation and eventual excretion from the body. researchgate.net The UGT enzymes exhibit regioselectivity, meaning different isoforms of the enzyme may preferentially add the glucuronic acid to different hydroxyl groups on the flavonoid structure, explaining the formation of various mono- and di-glucuronide isomers. researchgate.net
Advanced Analytical Methodologies for Diosmetin 5,7 Diglucuronide Research
Sample Preparation and Derivatization Strategies for Complex Biological Matrices
The analysis of diosmetin (B1670712) glucuronides, including Diosmetin 5,7-Diglucuronide, from biological matrices like plasma and urine necessitates effective sample cleanup to remove proteins, salts, and other endogenous substances that can interfere with detection. nih.govresearchgate.net The choice of extraction technique is critical for achieving high recovery and minimizing matrix effects. nih.govscispace.com
Commonly employed sample preparation strategies include:
Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples. akjournals.com Acetonitrile is frequently used as the precipitation solvent due to its efficiency and compatibility with reversed-phase liquid chromatography. akjournals.comsemanticscholar.org In one method, a simple one-step acetonitrile precipitation was sufficient to process plasma samples for the analysis of a related compound, diosmetin-7-o-β-d-glucoside. semanticscholar.org While efficient, PPT may result in less clean extracts compared to other techniques, potentially leading to matrix effects in the subsequent analysis. scispace.com
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for purifying and concentrating analytes from complex samples. nih.govnih.gov For the isolation of diosmetin glucuronides from plasma, reversed-phase SPE cartridges, such as C18, are often utilized. nih.govresearchgate.net The typical procedure involves conditioning the cartridge, loading the pre-treated plasma sample, washing away interferences with a weak solvent, and finally eluting the target analytes with a stronger organic solvent like methanol. nih.govscispace.com This technique has been successfully applied to isolate diosmetin-3-O-glucuronide, diosmetin-7-O-glucuronide, and diosmetin-3,7-O-diglucuronide from human plasma. nih.gov The extraction recovery for these glucuronides from plasma using SPE was estimated to be 86.0% for 3-O-Gluc, 90.3% for 7-O-Gluc, and 111.0% for 3,7-O-Digluc. nih.gov
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For flavonoid analysis, LLE has been used following enzymatic hydrolysis of plasma samples, with solvents like tert-butyl methyl ether at an acidic pH. nih.gov However, for some flavonoids, LLE can result in low extraction recoveries. akjournals.com
For urine samples, which may contain higher concentrations of metabolites, a simpler "dilute-and-shoot" approach can sometimes be employed. nih.govresearchgate.net This involves diluting the urine sample with the mobile phase or a suitable solvent before direct injection into the analytical system, minimizing sample preparation time. nih.gov
Derivatization, the chemical modification of an analyte to enhance its analytical properties, is not commonly required for the analysis of diosmetin glucuronides. Modern, highly sensitive techniques like tandem mass spectrometry (LC-MS/MS) allow for the direct measurement of these hydrophilic conjugates without the need for chemical modification. scispace.com
Quantitative Analysis Approaches in Research Models
The quantification of this compound and its related conjugates in research models relies heavily on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technology offers superior sensitivity and selectivity, which is essential for measuring the low concentrations typically found in biological fluids. scispace.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
This is the predominant technique for the quantitative analysis of diosmetin metabolites. nih.gov Methods are developed and validated to ensure they meet regulatory guidelines for linearity, accuracy, precision, and selectivity. nih.govresearchgate.net
Chromatography: Ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) systems are used to separate the analyte of interest from other components in the sample extract. nih.govsemanticscholar.org Reversed-phase columns, such as C18, are commonly employed with a mobile phase consisting of a gradient mixture of an aqueous solvent (often containing an acid like formic acid) and an organic solvent like acetonitrile or methanol. nih.govsemanticscholar.orgnih.gov
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used for detection. nih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. semanticscholar.orgnih.gov In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This precursor-to-product ion transition is unique to the analyte, minimizing interference from other compounds. nih.govsemanticscholar.org For instance, the positive ion MRM transition for diosmetin-7-o-β-d-glucoside was m/z 463.1 → 301.0. semanticscholar.org
Validation of these analytical methods is crucial. A study quantifying diosmetin glucuronide metabolites in human plasma and urine demonstrated results that were in agreement with FDA and EMA guidelines. nih.govresearchgate.net Key validation parameters from studies on related diosmetin glucuronides are summarized below.
Table 1: Validation Parameters for the Quantification of Diosmetin-7-o-β-d-glucoside in Rat Plasma by UPLC-MS/MS
| Validation Parameter | Result |
|---|---|
| Linearity Range | Not specified |
| Intra-day Precision (%RSD) | < 14% |
| Inter-day Precision (%RSD) | < 14% |
| Internal Standard | Diazepam |
Data sourced from a study on the pharmacokinetics of diosmetin-7-o-β-d-glucoside in rats. semanticscholar.org
Table 2: Validation Parameters for the Quantification of Diosmetin Glucuronides in Human Plasma by micro-LC-MS/MS
| Validation Parameter | Result |
|---|---|
| Linearity Range | 50 - 15,000 pg/mL |
| Lower Limit of Quantification | 50 pg/mL |
| Accuracy (QC Samples) | Within ± 15% of nominal value |
| Precision (QC Samples) | RSD < 15% |
| Extraction Recovery (3,7-O-Digluc) | 111.0% (5.9% RSD) |
| Internal Standard | Buprenorphine-3-β-d-glucuronide |
Data sourced from a study on the quantification of diosmetin glucuronide metabolites in human plasma. nih.gov
These validated methods are then applied to pharmacokinetic studies to determine the concentration-time profiles of compounds like this compound in biological samples following administration of a parent drug. nih.govsemanticscholar.orgnih.gov
Comparative Research and Structure Activity Relationship Sar of Diosmetin Glucuronides
Comparative Analysis with Diosmetin (B1670712) Aglycone and Other Glucuronide Metabolites
The biological significance of diosmetin is deeply intertwined with its metabolic transformation. Following administration, the aglycone form, diosmetin, is not typically detected in blood or urine, indicating rapid and extensive metabolism. researchgate.netnih.gov Instead, it circulates systemically as various glucuronide conjugates. researchgate.net This metabolic conversion is crucial, as the resulting glucuronides are considered the primary carriers of the compound's biological activity in vivo.
Research has identified several glucuronidated metabolites of diosmetin in rats and humans, including diosmetin-3'-O-glucuronide, diosmetin-7-O-glucuronide, and diosmetin-7,3'-diglucuronide. researchgate.netnih.gov Among these, diosmetin-3-O-glucuronide has been confirmed as a major circulating metabolite. nih.govmdpi.com Studies on diosmetin-3-O-β-d-glucuronide have demonstrated its anti-inflammatory and antioxidant effects, suggesting that the metabolic conjugates are not merely inactive excretion products but possess significant pharmacological properties. mdpi.com The process of glucuronidation adds hydroxyl groups to the diosmetin structure, which may enhance its antioxidant capabilities compared to the non-conjugated aglycone. mdpi.com
While direct comparative studies on the specific activity of Diosmetin 5,7-Diglucuronide are limited, the general principle is that the aglycone is extensively metabolized into various glucuronides and diglucuronides. nih.gov A study comparing the effects of diosmin (B1670713) (a rutinoside glycoside of diosmetin) with its aglycone, diosmetin, found that diosmin was more effective at preventing fat accumulation and glucose intolerance and also exhibited an antidyslipidemic effect that diosmetin lacked. researchgate.net This suggests that the conjugated forms (in this case, a glycoside) can exhibit superior or different biological activities compared to the parent aglycone. Given that diosmetin is rapidly converted into metabolites like this compound, these conjugated forms are the biologically relevant molecules in the body. researchgate.netnih.gov
Table 1: Comparison of Diosmetin Aglycone and its Metabolites
| Feature | Diosmetin (Aglycone) | Diosmetin Glucuronide Metabolites |
| Presence in Circulation | Not detected in blood or urine post-administration. researchgate.netnih.gov | Circulate at high levels in plasma. researchgate.net |
| Metabolism | Undergoes rapid and extensive glucuronidation. researchgate.netnih.gov | Are the end-products of phase II metabolism. rsc.org |
| Biological Activity | Serves as the precursor to active metabolites. mdpi.com | Possess direct biological activities (e.g., anti-inflammatory, antioxidant). mdpi.com |
| Potential Efficacy | Less effective than its glycoside form (diosmin) in some metabolic models. researchgate.net | Hypothesized to have enhanced antioxidant properties due to added hydroxyl groups. mdpi.com |
Comparisons with Related Flavonoids
The structure-activity relationship of flavonoids is significantly influenced by metabolic processes like glucuronidation. nih.gov When comparing this compound to other flavonoids, the position and extent of glucuronidation are key determinants of its physiological properties. nih.gov Glucuronidation is a common metabolic pathway for most dietary polyphenols, often resulting in metabolites that are more biologically relevant than the parent compounds. rsc.org
For instance, the stilbene (B7821643) resveratrol, another well-known polyphenol, exhibits stronger antioxidant activity in its 3-O-glucuronide form than as the parent trans-resveratrol. nih.gov This parallel suggests that glucuronidation is not a deactivating process but can maintain or even enhance the bioactivity of the parent molecule. Flavonoids, as a class, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. cas.cznih.gov The specific activities of a flavonoid are often improved through chemical modifications, including the attachment of sugar moieties. nih.gov
The addition of glucuronic acid residues, as in this compound, alters the molecule's polarity and size, which in turn affects its interaction with cellular targets. While many flavonoids exist naturally as glycosides, the glucuronides are the forms produced during mammalian metabolism. nih.gov This metabolic "modification" is crucial for their absorption and circulation. nih.gov Therefore, the biological profile of this compound would be expected to differ from flavonoids that are not glucuronidated or are glucuronidated at different positions, due to these changes in physicochemical properties and subsequent bioavailability.
Structural Modifications and Their Impact on Biological Potency
A primary effect of adding sugar moieties like glucuronic acid to a flavonoid core is a significant increase in water solubility. nih.govmdpi.com The low solubility of many flavonoid aglycones, including diosmetin, limits their bioavailability and potential therapeutic use. cas.cznih.gov Glucuronidation, a key step in phase II metabolism, converts these lipophilic compounds into more water-soluble derivatives, facilitating their transport and distribution throughout the body. nih.gov
Specifically for glucuronidation, the process is known to increase the bioavailability of flavonoids. nih.gov The resulting glucuronide conjugates can have altered, decreased, or in some cases, increased bioactivity compared to the original aglycone. nih.gov The addition of glucuronic acid residues introduces more hydroxyl groups, which could potentially enhance properties like antioxidant activity. mdpi.com Thus, the conversion of diosmetin to this compound is a critical modification that enhances its solubility and bioavailability, which are prerequisites for systemic biological effects. nih.govnih.gov
Table 2: Effects of Glucuronidation on Flavonoid Properties
| Property | Before Glucuronidation (Aglycone) | After Glucuronidation (Glucuronide) |
| Solubility | Low. cas.cznih.gov | Significantly increased. nih.govmdpi.com |
| Bioavailability | Limited due to low solubility. nih.gov | Generally increased. nih.gov |
| Stability | May be less stable. mdpi.com | Improved stability. mdpi.com |
| Biological Activity | Varies; serves as precursor. mdpi.com | Can be decreased, maintained, or increased. nih.govresearchgate.net |
The specific positions on the flavonoid skeleton where modifications occur are critical for determining biological potency. nih.gov Preliminary structure-activity relationship studies have suggested that substitution at position 7 of the flavonoid molecule is crucial for modulating certain activities, such as cytotoxicity against cancer cells. nih.govresearchgate.net
The introduction of substituents at the 7-position is a strategy that can be used to increase the solubility of diosmetin. nih.gov For instance, the synthesis of various diosmetin derivatives with substitutions at this position has been explored to enhance their biological effects. sioc-journal.cnresearchgate.net However, the nature of the substituent matters significantly. While some modifications at position 7 can increase activity, C7-hydroxyglycosidation has been reported to cause a decrease in the biological activity of flavonoids in some contexts. cas.cz Furthermore, the presence of a glycoside at C-7 can reduce the likelihood of further glucuronidation in vivo. researchgate.net
The structure of this compound, with glucuronic acid at both the 5- and 7-positions, is a result of metabolic processes. The presence of a free hydroxyl group at position 5 is often considered favorable for certain enzymatic inhibitions. nih.gov The attachment of a large glucuronic acid molecule at this position, as well as at the critical 7-position, would profoundly influence the molecule's shape, polarity, and ability to interact with biological targets, thereby defining its unique biological activity profile.
Future Research Directions and Translational Perspectives for Diosmetin 5,7 Diglucuronide
Elucidation of Complete Metabolic Profiles and Tissue Distribution in Preclinical Models
A foundational step for future research is to comprehensively map the metabolic journey of Diosmetin (B1670712) 5,7-Diglucuronide in preclinical models. While studies have shown that diosmetin is rapidly and extensively metabolized into glucuronide conjugates after administration, the precise profiles and tissue-specific distribution require more detailed investigation. nih.govresearchgate.net
Upon oral administration in rats, diosmetin is quickly converted into glucuronides, with no free diosmetin being detectable in blood and urine. nih.gov Studies in humans have identified several glucuronide metabolites in plasma and urine after diosmin (B1670713) ingestion, including diosmetin-3-O-glucuronide and diosmetin-3,7-O-diglucuronide. nih.govresearchgate.netnih.gov One study involving rats detected four different glucuronides in the blood, characterizing the two major ones as diosmetin-7,3'-diglucuronide and diosmetin-3'-glucuronide. nih.gov
Future preclinical studies should employ advanced analytical techniques, such as high-resolution mass spectrometry, to identify and quantify the full spectrum of diosmetin glucuronides, including specific isomers like the 5,7-diglucuronide. These studies must also determine the concentration and persistence of these metabolites in various tissues, not just in plasma and urine. This will help clarify whether Diosmetin 5,7-Diglucuronide accumulates in specific organs where it might exert biological effects or if it is primarily a transient metabolite destined for excretion.
Table 1: Identified Diosmetin Glucuronide Metabolites in Biological Fluids
| Metabolite | Biological Matrix | Species | Reference |
|---|---|---|---|
| Diosmetin-7,3'-diglucuronide | Blood Plasma, Urine | Rat | nih.gov |
| Diosmetin-3'-glucuronide | Blood Plasma, Urine | Rat | nih.gov |
| Diosmetin-3-O-glucuronide | Plasma, Urine | Human | researchgate.netnih.govresearchgate.netnih.gov |
| Diosmetin-3,7-O-diglucuronide | Plasma, Urine | Human | nih.govresearchgate.net |
Advanced Investigations into Specific Biological Targets and Mechanisms
Research has largely focused on the biological activities of diosmetin, the aglycone form, which is known to possess anti-inflammatory, anticancer, and antioxidant properties. mdpi.comdrugbank.com A critical question for future investigation is whether this compound itself has intrinsic biological activity or if it functions solely as a prodrug, releasing diosmetin at target sites after deconjugation by enzymes like β-glucuronidase.
Diosmetin has been shown to interact with various molecular targets. For instance, bioinformatics studies suggest it can inhibit inflammation and enhance immune function by binding to core genes associated with diseases like breast cancer and COVID-19. nih.gov It has also been identified as an agonist of the TrkB receptor and an inhibitor of the STAT3 signaling pathway. drugbank.com
Future studies must be designed to differentiate the specific effects of the diglucuronide metabolite from its aglycone. This involves in vitro experiments using isolated enzymes and cell lines that express varying levels of glucuronidases. Such research will clarify whether this compound can directly interact with cellular receptors, enzymes, or transcription factors, or if its activity is entirely dependent on its conversion back to diosmetin.
Table 2: Potential Biological Targets for Investigation (Based on Diosmetin Activity)
| Potential Target | Associated Activity of Diosmetin | Reference |
|---|---|---|
| STAT3 (Signal transducer and activator of transcription 3) | Anticancer | drugbank.com |
| TrkB receptor | Neuroprotective | drugbank.com |
| Inflammatory Pathway Genes | Anti-inflammatory, Immunomodulatory | nih.gov |
| Acetylcholinesterase (AchE) & Butyrylcholinesterase (BuChE) | Neuroprotective | mdpi.comnih.gov |
Exploration of Novel Therapeutic Applications beyond Current Research
The therapeutic potential of diosmetin has been explored in several areas, including cancer, inflammatory conditions, and neurodegenerative diseases. mdpi.comnih.gov Studies have indicated its potential in treating periodontitis, influenza-related lung damage, and even infections with the SARS-CoV-2 virus. nih.gov In oncology, diosmetin demonstrates synergistic effects when combined with chemotherapy drugs like 5-fluorouracil in colorectal cancer cells. mdpi.com
The exploration of novel therapeutic applications for this compound should build upon this foundation. A key research avenue is to investigate whether the glucuronide conjugate offers advantages over the aglycone, such as improved stability, solubility, or a more targeted delivery to specific tissues where glucuronidase activity is high (e.g., tumor microenvironments or inflamed tissues). This could lead to the development of therapies that leverage the metabolic conversion process for site-specific drug activation. Future research should assess the efficacy of the purified diglucuronide in models of diseases where diosmetin has shown promise, including various cancers and inflammatory disorders. nih.gov
Development of Enhanced Derivatives with Improved Bioactivity for Research Applications
The low bioavailability of diosmetin has spurred research into creating derivatives with improved physicochemical properties. nih.govresearchgate.net Modification of the diosmetin structure, such as introducing substituents at the 7-position or alkylating hydroxyl groups, can increase solubility and, consequently, bioactivity. nih.gov Other strategies include the synthesis of conjugates with N-benzylpiperazine chains to overcome multidrug resistance in cancer cells or the formulation of inclusion complexes with cyclodextrins to enhance absorption. researchgate.netresearchgate.netoup.com
A promising future direction is to apply these chemical modification strategies directly to this compound. Creating stabilized or functionalized derivatives of the diglucuronide could yield valuable research tools. For example, developing derivatives with fluorescent tags could facilitate tracking of the molecule's distribution and cellular uptake. Furthermore, creating derivatives that are resistant to enzymatic cleavage could help researchers definitively determine if the diglucuronide molecule possesses any intrinsic biological activity, independent of its conversion to diosmetin.
Application of Systems Biology and Omics Approaches for Comprehensive Understanding
To gain a holistic understanding of the biological role of this compound, future research must move beyond single-target analysis and embrace systems biology and omics approaches. nih.gov These technologies, including transcriptomics, proteomics, and metabolomics, allow for a comprehensive survey of the global molecular changes induced by a compound within a biological system. wiley-vch.de
Applying these approaches will enable researchers to:
Transcriptomics: Identify the full range of genes and signaling pathways that are modulated by this compound in target cells. This can reveal novel mechanisms of action and potential off-target effects.
Proteomics: Analyze changes in protein expression and post-translational modifications to understand the functional consequences of gene expression changes.
Metabolomics: Map the downstream effects on cellular metabolism, providing insights into how the compound alters the cell's metabolic state.
By integrating data from these different omics layers, researchers can construct detailed molecular network models. nih.govoeno-one.eu This systems-level perspective will be invaluable for understanding the compound's complex interactions within the cell, identifying predictive biomarkers of its effects, and uncovering its full therapeutic potential.
Q & A
Q. What controls are essential for glucuronidation assays in HLMs?
Q. How should researchers optimize incubation times for glucuronide quantification?
- Guidelines : Perform time-course experiments (e.g., 0–120 min) in HLMs, terminating reactions with ice-cold acetonitrile. Monitor linear metabolite formation (R² ≥ 0.98) and avoid substrate depletion (>20% conversion). For plasma stability studies, incubate at 37°C and sample at 0, 1, 4, and 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
